2,2-Difluorocyclohexane-1,3-dione hydrate
Overview
Description
2,2-Difluorocyclohexane-1,3-dione hydrate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a hydrate of 2,2-difluorocyclohexane-1,3-dione, which is commonly known as DFDH. DFDH is a cyclic diketone that has been extensively used in the synthesis of various organic compounds. The hydrate form of DFDH has been found to have unique properties that make it an attractive candidate for various applications.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclohexane-1,3-dione hydrate is not well understood. However, it is believed that the hydrate form of DFDH undergoes hydrolysis in the presence of water to form the corresponding diol. The diol can then react with various nucleophiles to form a wide range of organic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2,2-Difluorocyclohexane-1,3-dione hydrate. However, it has been found to be relatively non-toxic and does not show any significant adverse effects on living organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,2-Difluorocyclohexane-1,3-dione hydrate in lab experiments is its versatility. It can be used as a reagent in various organic synthesis reactions and has been found to be an excellent chiral building block. However, one of the limitations of using this compound is its relatively high cost compared to other reagents.
Future Directions
There are several future directions for research on 2,2-Difluorocyclohexane-1,3-dione hydrate. One of the most promising areas of research is the development of new synthetic methodologies using this compound. Additionally, the potential applications of this compound in the field of medicinal chemistry and drug discovery are also being explored. Finally, there is a need for further research on the mechanism of action of 2,2-Difluorocyclohexane-1,3-dione hydrate to better understand its potential applications.
Scientific Research Applications
2,2-Difluorocyclohexane-1,3-dione hydrate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic synthesis. It has been found to be an excellent reagent for the synthesis of various organic compounds, including chiral compounds.
properties
IUPAC Name |
2,2-difluorocyclohexane-1,3-dione;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVHMICZCMOUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)(F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717284 | |
Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclohexane-1,3-dione hydrate | |
CAS RN |
183742-84-9 | |
Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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